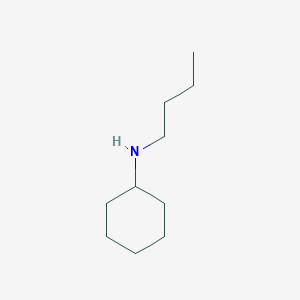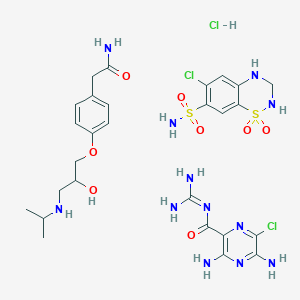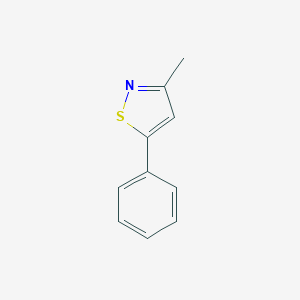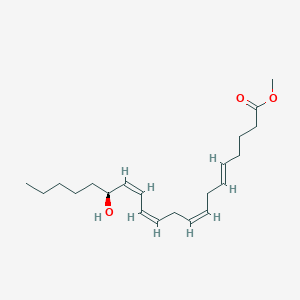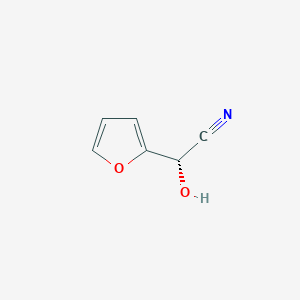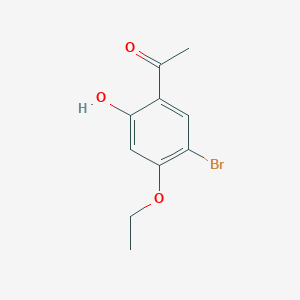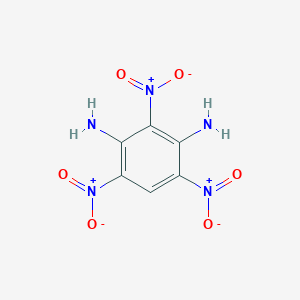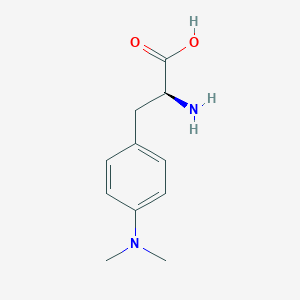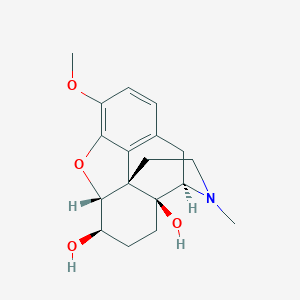
6beta-Oxycodol
Übersicht
Wissenschaftliche Forschungsanwendungen
6β-Oxycodol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties of opioids.
Biology: Researchers study its effects on biological systems to understand opioid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for oxycodone use.
Wirkmechanismus
Target of Action
6beta-Oxycodol, also known as Unii-48X8F46AR7 or UNII-48X8F46AR7, is structurally categorized as an opioid . Opioids primarily target the opioid receptors in the nervous system. These receptors play a crucial role in pain perception and relief.
Mode of Action
This compound and its active metabolites, noroxycodone, oxymorphone, and noroxymorphone, are opioid agonists . These compounds passively diffuse and interact with opioid receptors. Under conditions of inflammation or hyperalgesia, opioid receptors in various organs are upregulated and transported to nerve terminals .
Biochemical Pathways
The primary metabolic pathway of this compound involves cytochrome P450 (CYP) 3A-mediated N-demethylation to noroxycodone, accounting for 45% of the dose, whereas CYP2D6-mediated O-demethylation to oxymorphone and noroxymorphone accounts for 19% of the dose . Less than 10% of this compound is reduced to α- and β-oxycodol by 6-ketoreduction .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). Oxycodone is 38–45% protein-bound, mainly to albumin, and oxycodone and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . Interactions with cytochrome P450 (CYP) 3A inhibitors and inducers with/without CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of this compound .
Biochemische Analyse
Biochemical Properties
6beta-Oxycodol plays a crucial role in biochemical reactions as a metabolite of oxycodone. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in the metabolism of oxycodone to this compound . These interactions are essential for the biotransformation of oxycodone and influence its pharmacokinetic and pharmacodynamic properties. Additionally, this compound may interact with opioid receptors, contributing to its analgesic effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate opioid receptors on neuronal cells, leading to changes in neurotransmitter release and neuronal excitability . This activation can result in analgesic effects and alterations in pain perception. Furthermore, this compound may impact gene expression by influencing transcription factors and other regulatory proteins involved in opioid receptor signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to opioid receptors, particularly the mu-opioid receptor, which is a G-protein-coupled receptor . This binding leads to the activation of intracellular signaling cascades, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of potassium channels. These molecular events result in hyperpolarization of neurons and decreased neurotransmitter release, contributing to the analgesic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to adaptive changes in cellular function, including receptor desensitization and downregulation, which may affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, it may produce toxic or adverse effects, including respiratory depression, sedation, and potential neurotoxicity. Threshold effects have been observed, where the analgesic effects plateau at certain dosages, and further increases in dosage do not enhance the analgesic response but may increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The principal metabolic pathway involves the N-demethylation of oxycodone to form this compound . This pathway is catalyzed by CYP3A4 and CYP2D6 enzymes. Additionally, this compound can undergo further metabolism to form other metabolites, which may also contribute to its pharmacological effects. The involvement of these metabolic pathways influences the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound can cross cell membranes and distribute into different tissues, including the brain, liver, and kidneys . Transporters such as P-glycoprotein may play a role in the efflux of this compound from cells, affecting its intracellular concentrations and overall bioavailability. The distribution of this compound within tissues can impact its pharmacological effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with its target receptors and other biomolecules. The subcellular localization of this compound can influence its efficacy, potency, and potential side effects.
Vorbereitungsmethoden
The synthesis of 6β-Oxycodol involves several steps, typically starting from oxycodone. The synthetic route includes the reduction of oxycodone to dihydroxycodeine, followed by selective oxidation to form 6β-Oxycodol . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
6β-Oxycodol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
6β-Oxycodol can be compared with other similar compounds such as:
Oxycodone: The parent compound from which 6β-Oxycodol is derived.
Hydrocodone: Another opioid with similar analgesic properties.
Morphine: A well-known opioid used for pain management.
The uniqueness of 6β-Oxycodol lies in its specific metabolic pathway and its potential use as a biomarker for oxycodone metabolism .
Eigenschaften
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTAJTFGGUDLRH-MYDSHOOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344990 | |
| Record name | 6beta-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61949-73-3 | |
| Record name | 6beta-Oxycodol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-OXYCODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48X8F46AR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
